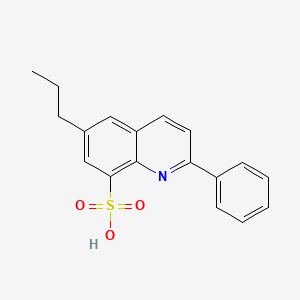

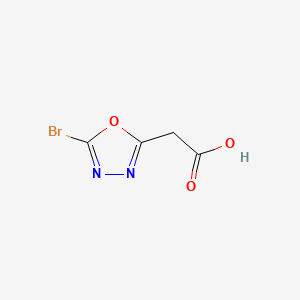

![molecular formula C30H32O3 B590870 6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester CAS No. 951645-46-8](/img/structure/B590870.png)

6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

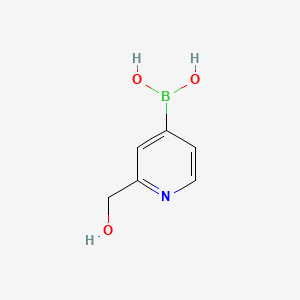

6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester is an intermediate in the synthesis of Adapalene , a third-generation topical retinoid primarily used in the treatment of mild-moderate acne . It is an active pharmaceutical ingredient whose international non-proprietary name is adapalene . This compound is an atypical synthetic retinoid and is widely used in dermatology as an effective agent for the treatment of acne .

Synthesis Analysis

A new method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene) was developed, characterized by stable high yields of intermediate and end products, simple scale-up, and technical feasibility . The synthesis scheme includes four sequential stages :- The final operation consists of alkaline hydrolysis of methyl-6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate .

Molecular Structure Analysis

The key stage in constructing the carbon skeleton of molecule I is the formation of the C-C bond between the 3-(1-adamantyl)-4-methoxyphenyl and 2-carbomethoxy-6-naphthyl fragments . One of the most efficient contemporary methods of forming C-C bonds is provided by catalytic coupling by the Suzuki-Miyaura method .Chemical Reactions Analysis

The synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid involves several chemical reactions, including alkylation, O-alkylation, coupling, and alkaline hydrolysis . The synthesis scheme described in the patent and a later report by the same authors includes these four sequential stages .作用机制

未来方向

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This opens up new possibilities for the development of novel adamantane derivatives in the future .

属性

IUPAC Name |

ethyl 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O3/c1-3-33-29(31)26-7-6-22-13-23(4-5-24(22)14-26)25-8-9-28(32-2)27(15-25)30-16-19-10-20(17-30)12-21(11-19)18-30/h4-9,13-15,19-21H,3,10-12,16-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTUSUDCIQSQBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC(=C(C=C3)OC)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

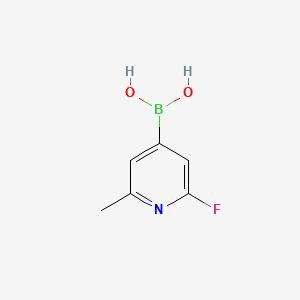

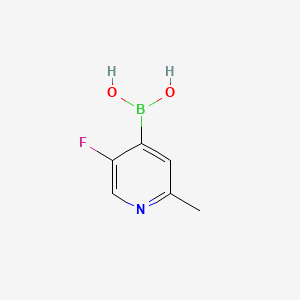

![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)